8-(4-ethoxyphenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
8-(4-ethoxyphenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound belonging to the class of triazine derivatives. Triazine derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agriculture. This particular compound features a unique structure that combines an ethoxyphenyl group, a methoxypropyl group, and a tetrahydroimidazo[2,1-c][1,2,4]triazine core, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-ethoxyphenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the triazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the ethoxyphenyl group: This step often involves a substitution reaction where an ethoxyphenyl moiety is introduced to the triazine core.
Attachment of the methoxypropyl group: This is usually done through alkylation or amidation reactions, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as the implementation of continuous flow processes to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
8-(4-ethoxyphenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The ethoxyphenyl and methoxypropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
8-(4-ethoxyphenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Researchers are exploring its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Mechanism of Action
The mechanism of action of 8-(4-ethoxyphenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
4-amino-3,7,8-trinitropyrazolo-[5,1-c][1,2,4]triazine (PTX): Known for its explosive properties.
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: Studied for its unique radical interactions.
Tetraphenylthiophene-based covalent triazine framework: Used in materials science for its high surface area.
Uniqueness
What sets 8-(4-ethoxyphenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide apart is its combination of functional groups and the tetrahydroimidazo[2,1-c][1,2,4]triazine core. This unique structure imparts specific chemical and biological properties, making it a versatile compound for various applications.
Biological Activity
The compound 8-(4-ethoxyphenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (CAS Number: 946311-57-5) is a member of the imidazo[2,1-c][1,2,4]triazine class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis details, biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H23N5O4 with a molecular weight of 373.4 g/mol. The structure features a tetrahydroimidazo[2,1-c][1,2,4]triazine core that is substituted with an ethoxyphenyl group and a methoxypropyl chain.
Structural Representation
Property | Value |
---|---|
Molecular Formula | C18H23N5O4 |
Molecular Weight | 373.4 g/mol |
CAS Number | 946311-57-5 |
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that imidazo[2,1-c][1,2,4]triazine derivatives possess broad-spectrum antimicrobial activity against various bacterial strains and fungi due to their ability to inhibit nucleic acid synthesis and disrupt cell membrane integrity .
Anticancer Potential
The anticancer potential of this compound has been explored in vitro and in vivo. In studies involving cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), derivatives showed promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of key oncogenic signaling pathways .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds from the imidazo[2,1-c][1,2,4]triazine family have been reported to exhibit anti-inflammatory effects by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that This compound may also possess similar properties .
Case Study 1: Antimicrobial Activity Assessment
A recent study evaluated the antimicrobial activity of several imidazo derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar scaffolds effectively inhibited bacterial growth at concentrations as low as 10 µg/mL. The study concluded that these compounds could serve as lead candidates for developing new antibiotics .
Case Study 2: Anticancer Efficacy in Animal Models
In vivo studies using murine models of cancer demonstrated that the administration of the compound led to a significant reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues treated with the compound. This suggests a potential for further development in cancer therapeutics .
Properties
IUPAC Name |
8-(4-ethoxyphenyl)-N-(3-methoxypropyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-3-27-14-7-5-13(6-8-14)22-10-11-23-17(25)15(20-21-18(22)23)16(24)19-9-4-12-26-2/h5-8H,3-4,9-12H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJNXJADZTXCNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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